2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide is a complex organic compound characterized by the presence of a benzoxazole ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the benzoxazole-thioether intermediate with 2-nitrophenylacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-phenylacetamide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide is unique due to the presence of both the benzoxazole ring and the nitrophenyl group, which confer specific electronic and steric properties. These features make it particularly suitable for applications requiring precise molecular interactions.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(16-10-5-1-3-7-12(10)18(20)21)9-23-15-17-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBEWRSMCIQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344410 |
Source
|
Record name | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5353-46-8 |
Source
|
Record name | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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